molecular formula C12H21NO3 B3108826 (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid CAS No. 168980-09-4

(2S)-2-(cyclopentylformamido)-4-methylpentanoic acid

Cat. No.: B3108826
CAS No.: 168980-09-4
M. Wt: 227.3 g/mol
InChI Key: CUPRCYCQEIRPTA-JTQLQIEISA-N
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Description

(2S)-2-(cyclopentylformamido)-4-methylpentanoic acid is an organic compound with a complex structure that includes a cyclopentyl group, an amide group, and a carboxylic acid group

Scientific Research Applications

(2S)-2-(cyclopentylformamido)-4-methylpentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies of enzyme interactions and protein-ligand binding due to its amide and carboxylic acid groups.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity information, safety precautions, and first-aid measures .

Future Directions

This involves predicting or proposing future research directions. It could be based on the current applications of the compound, limitations in its synthesis or use, or unexplored potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid typically involves the formation of the amide bond and the introduction of the cyclopentyl group. One common method is the reaction of cyclopentylamine with an appropriate carboxylic acid derivative, such as an ester or an acid chloride, under conditions that promote amide bond formation. The reaction is usually carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(cyclopentylformamido)-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the amide group to an amine or the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or carboxylic acid functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(cyclohexylformamido)-4-methylpentanoic acid: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid: Contains a cyclopropyl group instead of a cyclopentyl group.

    (2S)-2-(phenylformamido)-4-methylpentanoic acid: Features a phenyl group in place of the cyclopentyl group.

Uniqueness

The uniqueness of (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid lies in its specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties compared to its analogs. The cyclopentyl group may confer different steric and electronic effects, influencing the compound’s reactivity and interactions with molecular targets.

Properties

IUPAC Name

(2S)-2-(cyclopentanecarbonylamino)-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-8(2)7-10(12(15)16)13-11(14)9-5-3-4-6-9/h8-10H,3-7H2,1-2H3,(H,13,14)(H,15,16)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPRCYCQEIRPTA-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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